molecular formula C10H11NNaO5P B12382620 Antimalarial agent 27

Antimalarial agent 27

カタログ番号: B12382620
分子量: 279.16 g/mol
InChIキー: XCFZGZUBWRIPMK-ZFXMFRGYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antimalarial agent 27 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a new generation of antimalarial drugs aimed at overcoming resistance to existing treatments. It targets the erythrocytic stage of the parasite’s life cycle, which is responsible for the symptomatic phase of malaria.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 27 involves multiple steps, starting with the preparation of a quinoline derivative. The key steps include:

    Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functionalization of the quinoline ring: Various substituents are introduced to the quinoline core through reactions such as Friedländer synthesis, Vilsmeier-Haack formylation, and nucleophilic substitution.

    Final assembly: The functionalized quinoline is then coupled with other molecular fragments through reactions like amide bond formation or Suzuki coupling.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include:

    Optimization of reaction conditions: Ensuring high yield and purity while minimizing by-products.

    Use of continuous flow reactors: To enhance reaction efficiency and safety.

    Purification processes: Employing techniques like crystallization, distillation, and chromatography to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: Antimalarial agent 27 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various functionalized quinoline derivatives.

科学的研究の応用

Antimalarial agent 27 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of quinoline derivatives.

    Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.

    Medicine: Explored as a potential treatment for malaria, especially in regions with high resistance to existing drugs.

    Industry: Utilized in the development of new antimalarial formulations and combination therapies.

作用機序

Antimalarial agent 27 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the generation of reactive oxygen species, causing oxidative damage to the parasite’s cellular components and ultimately leading to its death.

Molecular Targets and Pathways:

    Heme: The primary target, where the compound binds and inhibits detoxification.

    Reactive oxygen species: Generated as a result of heme accumulation, causing oxidative stress.

    Parasite enzymes: Potential secondary targets that may be affected by the oxidative damage.

類似化合物との比較

  • Chloroquine
  • Mefloquine
  • Artemisinin
  • Quinine
  • Primaquine

Antimalarial agent 27 represents a promising advancement in the fight against malaria, offering potential benefits over existing treatments, especially in regions with high drug resistance.

特性

分子式

C10H11NNaO5P

分子量

279.16 g/mol

IUPAC名

sodium;[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]-hydroxyphosphinate

InChI

InChI=1S/C10H12NO5P.Na/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16;/h1-6,8,13H,7H2,(H2,14,15,16);/q;+1/p-1/b8-4+;

InChIキー

XCFZGZUBWRIPMK-ZFXMFRGYSA-M

異性体SMILES

C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)[O-])O.[Na+]

正規SMILES

C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)[O-])O.[Na+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。